molecular formula C20H27N5O B2693471 N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415523-45-2

N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No.: B2693471
CAS No.: 2415523-45-2
M. Wt: 353.47
InChI Key: QMMUJQVGWKYOOD-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide” is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a carboxamide group. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the piperidine and pyrimidine moieties with the carboxamide group using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity through temperature control, solvent selection, and catalyst use.

    Scalability: Adapting laboratory-scale reactions to industrial-scale processes, often using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

This compound may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.

    Affect Cellular Processes: Influence cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-aminopiperidine-1-carboxamide
  • N-(3,4-dimethylphenyl)-4-(6-methylpyrimidin-4-yl)piperidine-1-carboxamide

Uniqueness

  • Structural Features : The presence of both a piperidine ring and a pyrimidine moiety makes it unique.
  • Pharmacological Potential : Its specific structure may confer unique binding properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-5-6-17(11-15(14)2)23-20(26)25-9-7-18(8-10-25)24(4)19-12-16(3)21-13-22-19/h5-6,11-13,18H,7-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMUJQVGWKYOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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